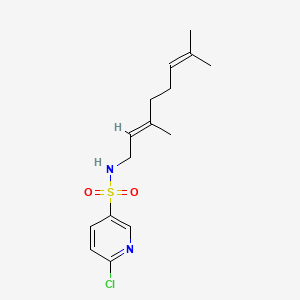

(e)-6-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)pyridine-3-sulfonamide

Beschreibung

Komplex III-IN-2: ist eine chemische Verbindung, die für ihre Rolle als Inhibitor von Komplex III bekannt ist, einem wichtigen Bestandteil der mitochondrialen Elektronentransportkette. Diese Verbindung hat aufgrund ihrer antimykotischen Eigenschaften, insbesondere gegen Krankheitserreger wie Sclerotinia sclerotiorum und Rhizoctonia solani, Aufmerksamkeit erregt .

Eigenschaften

Molekularformel |

C15H21ClN2O2S |

|---|---|

Molekulargewicht |

328.9 g/mol |

IUPAC-Name |

6-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C15H21ClN2O2S/c1-12(2)5-4-6-13(3)9-10-18-21(19,20)14-7-8-15(16)17-11-14/h5,7-9,11,18H,4,6,10H2,1-3H3/b13-9+ |

InChI-Schlüssel |

KXZJMJSVQHHFGB-UKTHLTGXSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CNS(=O)(=O)C1=CN=C(C=C1)Cl)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCNS(=O)(=O)C1=CN=C(C=C1)Cl)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Komplex III-IN-2 beinhaltet die Reaktion von Geranyl-aromatischem Sulfonamid mit bestimmten Reagenzien unter kontrollierten Bedingungen. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung von Geranyl-aromatischem Sulfonamid: Dies beinhaltet die Reaktion von Geranylchlorid mit einem aromatischen Sulfonamid in Gegenwart einer Base.

Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht umfassend dokumentiert sind, würde die Synthese im größeren Maßstab wahrscheinlich die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Komplex III-IN-2 kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Oxidierte Derivate von Komplex III-IN-2.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Neue Verbindungen mit verschiedenen Liganden, die die Sulfonamidgruppe ersetzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Komplex III-IN-2 übt seine Wirkung aus, indem er Komplex III in der mitochondrialen Elektronentransportkette hemmt. Diese Hemmung stört den Elektronentransfer von Ubiquinol zu Cytochrom c, was zu einer Verringerung der ATP-Produktion führt. Die Verbindung bindet an spezifische Stellen an Komplex III, verhindert dessen normale Funktion und führt zur Anhäufung reaktiver Sauerstoffspezies, die für Pilzzellen schädlich sein können.

Wirkmechanismus

Complex III-IN-2 exerts its effects by inhibiting complex III in the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, leading to a decrease in ATP production. The compound binds to specific sites on complex III, preventing its normal function and leading to the accumulation of reactive oxygen species, which can be detrimental to fungal cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Geranyl-aromatische Sulfonamid-Verbindungen: Diese Verbindungen haben eine ähnliche Struktur und zeigen auch antimykotische Eigenschaften.

Andere Komplex III-Inhibitoren: Verbindungen wie Antimycin A und Myxothiazol hemmen ebenfalls Komplex III, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Bindungsstellen.

Einzigartigkeit: Komplex III-IN-2 ist einzigartig aufgrund seiner spezifischen antimykotischen Aktivität und der besonderen molekularen Wechselwirkungen, die er mit Komplex III eingeht. Seine Struktur ermöglicht eine effektive Hemmung von Pilzkrankheiten, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.